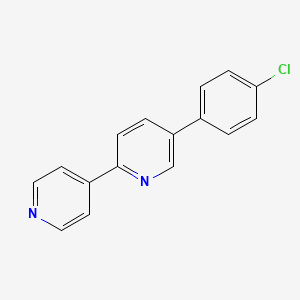

5-(4-Chlorophenyl)-2,4'-bipyridine

Description

The exact mass of the compound this compound is 266.0610761 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-pyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c17-15-4-1-12(2-5-15)14-3-6-16(19-11-14)13-7-9-18-10-8-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUJYYKOOUSFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857013 | |

| Record name | 5-(4-Chlorophenyl)-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186529-99-6 | |

| Record name | 5-(4-Chlorophenyl)-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Metal Complexation of 5 4 Chlorophenyl 2,4 Bipyridine

Ligand Design Principles and Coordination Behavior of Substituted Bipyridines

The coordination behavior of bipyridine ligands is significantly influenced by the nature and position of substituents on the pyridine (B92270) rings. These substituents can modulate the electronic properties and steric environment of the ligand, thereby dictating the structure, stability, and reactivity of the resulting metal complexes.

Electronic Effects of the 4-Chlorophenyl Moiety on Coordination

The presence of a 4-chlorophenyl group at the 5-position of the 2,4'-bipyridine (B1205877) core introduces specific electronic effects that influence its coordination to metal centers. The chlorine atom, being an electronegative element, exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. This effect can, in turn, influence the electron density of the bipyridine system.

Generally, electron-withdrawing substituents on a bipyridine ligand tend to lower the energy of the ligand's π* orbitals. frontiersin.org This can facilitate metal-to-ligand charge transfer (MLCT) transitions in the resulting metal complexes, a property that is often associated with interesting photophysical and photochemical behaviors. wikipedia.org Studies on related substituted bipyridine complexes have shown that electron-withdrawing groups can shift the reduction potentials of the complexes to more positive values. frontiersin.org For instance, in a study of rhenium(I) tricarbonyl complexes with substituted bipyridine ligands, it was observed that substituents with moderate electron-donating ability increased both activity and overpotential compared to the unsubstituted complex. acs.org Conversely, strongly electron-withdrawing or -donating groups could destabilize the catalyst. acs.org The 4-chlorophenyl group, with its moderate electron-withdrawing nature, is thus expected to modulate the electronic properties of the metal center upon coordination, influencing the stability and reactivity of the complex.

Steric Influence of Substituents on Metal Binding

The steric bulk of substituents on a bipyridine ligand plays a crucial role in determining the coordination geometry and the accessibility of the metal center. nih.gov The 4-chlorophenyl group in 5-(4-Chlorophenyl)-2,4'-bipyridine introduces a degree of steric hindrance that can influence the arrangement of ligands around a metal ion.

Multidentate and Macrocyclic Architectures Incorporating Bipyridine Units

Bipyridine units are fundamental components in the design of more complex multidentate and macrocyclic ligands. acs.orgnih.gov These larger structures can encapsulate metal ions, leading to complexes with enhanced stability and unique properties. The synthesis of such architectures often involves the strategic placement of bipyridine moieties within a larger organic framework.

While specific examples incorporating this compound into macrocycles are not extensively documented in the provided search results, the principles of their design are well-established. The bipyridine units act as the primary coordination sites, while the linking groups determine the size, shape, and flexibility of the resulting macrocycle. nih.gov These macrocyclic ligands can preorganize the coordination sphere for the metal ion, leading to high thermodynamic stability and kinetic inertness. The incorporation of the 4-chlorophenyl substituent would introduce specific electronic and steric features into the macrocyclic cavity, potentially influencing the selective binding of certain metal ions.

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Mononuclear Complexes of this compound

Mononuclear complexes contain a single metal center coordinated to one or more this compound ligands. The stoichiometry and geometry of these complexes depend on the metal ion, its preferred coordination number, and the reaction conditions. For example, transition metals like ruthenium, rhenium, and platinum are known to form stable mononuclear complexes with bipyridine-type ligands. mdpi.comacs.orgsemanticscholar.org

The characterization of these complexes often involves techniques such as:

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

NMR Spectroscopy: To probe the chemical environment of the ligand's protons and carbons upon coordination.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, such as the characteristic MLCT bands. researchgate.net

Infrared (IR) Spectroscopy: To identify the vibrational modes of the ligand and observe shifts upon coordination. researchgate.net

Table 1: Representative Mononuclear Complexes of Substituted Bipyridines

| Metal Ion | Ancillary Ligands | General Formula | Potential Applications | Reference |

| Rhenium(I) | Tricarbonyl, Halide/Pyridine | fac-[Re(CO)3(bpy-R)X] or [fac-[Re(CO)3(bpy-R)Py]]+ | Antibacterial agents | mdpi.com |

| Ruthenium(II) | Bipyridine, Carbonyl | cis-[Ru(bpy)2(CO)2]2+ | Photoreactive materials | mdpi.com |

| Platinum(II) | Chloride, Trifluoroacetate | [PtCl(L)] (where L is a bulky bipyridine) | Luminescent materials | semanticscholar.org |

| Titanium(III) | Cyclopentadienyl | [(η5-Cp*)Ti(III)(bpy•)2]0 | Magnetic materials | nih.gov |

Dinuclear and Polynuclear Architectures

The 2,4'-bipyridine linkage in this compound offers the potential for the formation of dinuclear and polynuclear complexes, where the ligand bridges two or more metal centers. In such architectures, the two nitrogen atoms of the bipyridine can coordinate to different metal ions, leading to extended one-, two-, or three-dimensional structures.

The formation of these higher-order structures is influenced by the reaction stoichiometry, the choice of metal ion, and the presence of other coordinating or bridging ligands. nih.govnih.gov For instance, dinuclear lanthanide complexes have been synthesized using substituted bipyridine ligands in conjunction with carboxylate linkers. nih.gov The resulting structures can exhibit interesting magnetic and luminescent properties arising from the interactions between the metal centers. The 4-chlorophenyl substituent would be expected to influence the packing of these polynuclear frameworks through intermolecular interactions such as π-π stacking.

Heterometallic Assemblies Incorporating Bipyridine Ligands

There is no specific information available in the searched scientific literature regarding the formation of heterometallic assemblies using this compound as a ligand. Research on related bipyridine ligands shows they are capable of bridging different metal centers to form discrete polynuclear complexes or extended structures. For instance, the general class of bipyridine ligands is widely used in constructing binuclear and polynuclear complexes, but specific examples involving the this compound isomer are not reported.

Supramolecular Chemistry and Self-Assembly of Bipyridine-Based Complexes

The supramolecular chemistry of this compound remains unexplored in the available literature. The principles of supramolecular chemistry rely on non-covalent interactions to guide the self-assembly of molecules into larger, ordered structures. While this is a major area of research for bipyridine-based systems, no studies detailing the self-assembly processes or the resulting supramolecular architectures for this specific compound have been published.

Detailed studies on the non-covalent interactions within coordination networks of this compound are not available. For related molecules, non-covalent forces such as hydrogen bonding (e.g., C-H···N or C-H···Cl interactions) and π-π stacking between aromatic rings are crucial in dictating the final crystal packing and network topology. nih.govsigmaaldrich.com The presence of the chlorophenyl group and the bipyridine system suggests that such interactions would be significant, but experimental or computational studies to confirm and quantify these for the target compound are absent from the literature.

There is no published research on the formation of self-assembled monolayers (SAMs) or thin films using this compound. The formation of SAMs typically requires a specific anchoring group (like a thiol) to bind to a substrate. rsc.org While bipyridine moieties can be incorporated into molecules designed for SAM formation, no such derivatives of this compound or studies on its direct adsorption onto surfaces have been reported.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Ligands

No metal-organic frameworks (MOFs) or coordination polymers constructed using this compound as a primary or secondary building block have been described in the scientific literature. The design of MOFs relies on the predictable coordination of metal ions or clusters by organic linkers. mdpi.comrsc.orgmdpi.com Bipyridine-based ligands are common components in MOF synthesis, often acting as pillars or bridging ligands to create 2D and 3D networks. mdpi.commdpi.comresearchgate.net However, the application of this specific isomer in MOF chemistry has not been documented.

Given the lack of reported MOFs containing this compound, there is no information on specific design strategies or synthetic conditions (e.g., solvothermal methods) employed for its incorporation into such frameworks. General principles for synthesizing bipyridine-based MOFs are established, but their application to this ligand is not present in the literature. rsc.org

As no MOFs containing this ligand have been synthesized and structurally characterized, no topological analysis or description of their structural architectures can be provided. Topological analysis is a method used to simplify and classify the complex structures of MOFs into underlying nets based on the connectivity of their building units. mdpi.com

Pore Engineering and Functionalization within MOFs

The strategic design and synthesis of Metal-Organic Frameworks (MOFs) with tailored pore environments are central to their application in areas such as gas storage, separation, and catalysis. The incorporation of functionalized organic linkers is a primary method for achieving this, a process known as pore engineering. While a variety of bipyridine-based ligands have been utilized for this purpose, specific research detailing the use of this compound in the pore engineering and functionalization of MOFs is not extensively documented in publicly available scientific literature. However, by examining the principles of MOF functionalization with analogous substituted bipyridine ligands, the potential role and impact of this specific compound can be inferred.

The introduction of functional groups onto the core structure of bipyridine ligands can significantly influence the resulting MOF's properties. These modifications can alter the pore size and shape, as well as the chemical nature of the pore surfaces. The functionalization of MOFs can be achieved through pre-synthetic modification, where the functionalized ligand is incorporated during the initial synthesis, or through post-synthetic modification of a pre-existing MOF structure. nih.govrsc.org

Furthermore, the electronic properties of the 4-chlorophenyl group can functionalize the pore surface. The presence of the chlorine atom introduces a halogen bond donor site, which could lead to specific interactions with guest molecules. This type of functionalization can enhance the selectivity of the MOF for certain adsorbates. The aromatic phenyl ring itself can also participate in π-π stacking interactions with suitable guest molecules, further tuning the adsorption properties of the material. The introduction of functionalized mesopores into microporous MOFs has been shown to be a viable strategy for enhancing properties for applications in gas storage, separation, and catalysis. nih.gov

While the direct application of this compound in MOF pore engineering remains an area for future investigation, the principles established with other functionalized bipyridines provide a strong indication of its potential. The combination of steric bulk and electronic functionality offered by the 4-chlorophenyl group makes it a candidate for creating MOFs with tailored pore environments for specific applications. Further research and synthesis of MOFs incorporating this ligand are necessary to experimentally validate these potential attributes.

Catalytic Applications of 5 4 Chlorophenyl 2,4 Bipyridine Based Systems

Homogeneous Catalysis

In homogeneous catalysis, catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Complexes based on 5-(4-chlorophenyl)-2,4'-bipyridine have shown promise in several key areas.

Cross-Coupling Reactions (e.g., C-H Functionalization)

Bipyridine ligands are fundamental to the advancement of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound in C-H functionalization are emerging, the broader class of bipyridine ligands has been extensively used in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.gov For instance, palladium-catalyzed cross-coupling reactions have been successfully employed in the synthesis of complex heterocyclic structures. nih.govnih.gov The electronic properties of the bipyridine ligand, influenced by substituents like the 4-chlorophenyl group, can modulate the reactivity and selectivity of the metal center. acs.org For example, the Negishi cross-coupling strategy has been effectively used for the synthesis of substituted bipyridines. acs.org

The development of non-symmetrical atropisomeric 4,4'-bipyridines, a class to which this compound belongs, has gained interest for applications in organocatalysis. researchgate.net These chiral bipyridines can be functionalized through cross-coupling reactions, highlighting the potential for creating catalysts with specific steric and electronic properties for enantioselective transformations. researchgate.net

Hydrogenation and Dehydrogenation Processes

Catalytic hydrogenation and dehydrogenation are critical industrial processes. Bipyridine-metal complexes are known to be active catalysts for these transformations. While specific data on this compound is limited in this context, related systems provide valuable insights. For example, homogeneous catalytic dehydrocoupling of amine-borane adducts has been demonstrated using group 4 metallocene complexes. nih.gov The efficiency of these catalysts is influenced by the electronic and steric nature of the ligands. nih.gov

Furthermore, studies on the hydrogenation of ketones over platinum-based catalysts have shown that the reaction rates and selectivity can be significantly affected by the solvent and the ligand environment. researchgate.net Parahydrogen-induced polarization (PHIP) is a technique that utilizes homogeneous catalysts, often containing bipyridine-type ligands, to enhance NMR signals in hydrogenation reactions, allowing for detailed mechanistic studies. rsc.org

Oxidation and Reduction Reactions

Complexes of this compound and its analogs are involved in a variety of oxidation and reduction reactions. The redox-active nature of the bipyridine ligand plays a crucial role in these catalytic cycles. rsc.org For instance, ruthenium-arene complexes with azopyridine ligands, which share structural similarities with substituted bipyridines, have been shown to catalytically oxidize glutathione, a key cellular antioxidant. ed.ac.uk The redox activity of these complexes is centered on the ligand. ed.ac.uk

In the realm of CO2 reduction, manganese and rhenium bipyridine carbonyl complexes are well-studied electrocatalysts. niscpr.res.inresearchgate.net The catalytic activity of these complexes can be tuned by modifying the substituents on the bipyridine ligand. acs.org For example, electron-donating groups on the bipyridine ligand in manganese-based photocatalysts have been shown to enhance the efficiency of CO2 reduction to CO. niscpr.res.in Similarly, the electrochemical oxidation of osmium-bipyridine complexes has been studied, demonstrating the stability of these complexes in higher oxidation states. utexas.edu

Asymmetric Catalysis with Chiral Bipyridine Analogues

The development of chiral bipyridine ligands is of paramount importance for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. umontreal.ca Planar-chiral derivatives of bipyridines and related heterocycles have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. scispace.com These chiral ligands can induce high levels of enantioselectivity in processes such as nucleophilic catalysis and have been used in the synthesis of atropisomeric N-aryl 1,2,4-triazoles using a chiral phosphoric acid catalyst. scispace.comnih.gov

The synthesis of non-symmetrical atropisomeric 4,4'-bipyridines has opened new avenues in asymmetric organocatalysis. researchgate.net These chiral ligands can be prepared and further functionalized to create catalysts for specific enantioselective transformations. researchgate.netrsc.org

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. rsc.org The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis. rsc.org

Immobilization of Bipyridine Complexes on Solid Supports

Immobilizing bipyridine complexes, such as those derived from this compound, onto solid supports can enhance their stability and reusability. rsc.orgrsc.org Various solid supports, including silica (B1680970), alumina, and polymers, can be used for this purpose. rsc.orgcapes.gov.br The immobilization can be achieved through covalent bonding, adsorption, or encapsulation. mdpi.comu-bordeaux.fr

A notable technique is atomic layer deposition (ALD), which can be used to create a protective layer around the immobilized molecular catalyst, enhancing its stability and preventing leaching. rsc.org This approach has been shown to generate robust hybrid catalysts that can be used in environmentally friendly solvents like water. rsc.org For example, a nickel complex immobilized on silica and coated with a thin layer of titania via ALD exhibited high product yields in cross-coupling reactions performed in aqueous solutions. rsc.org

The surface chemistry of the support material is crucial for successful immobilization and for maintaining the catalytic activity of the enzyme or complex. u-bordeaux.fr The use of nanocellulose-based materials as supports for enzyme co-immobilization has also been explored, creating multi-active heterogeneous biocatalysts. mdpi.com

Data Tables

Table 1: Examples of Catalytic Applications of Bipyridine-Based Systems

| Catalytic Process | Catalyst System | Key Findings |

| Cross-Coupling | Palladium complexes with bipyridine-type ligands | Effective for synthesis of complex heterocycles. nih.govnih.gov |

| CO2 Reduction | Manganese and Rhenium bipyridine carbonyls | Substituents on the bipyridine ligand influence catalytic activity. niscpr.res.inresearchgate.netacs.org |

| Asymmetric Catalysis | Chiral bipyridine analogues | Induce high enantioselectivity in various reactions. researchgate.netscispace.comnih.gov |

| Heterogeneous Catalysis | Immobilized Nickel-bipyridine complex on SiO2 | High yields in cross-coupling reactions in aqueous solutions. rsc.org |

Surface-Catalyzed Reactions

The immobilization of molecular catalysts onto solid supports is a crucial strategy for bridging homogeneous and heterogeneous catalysis, offering advantages such as catalyst recyclability and ease of product separation. Bipyridine-based complexes are often anchored to surfaces to create robust and active catalytic sites.

Although no studies have specifically reported the use of this compound in surface-catalyzed reactions, the functionalization of bipyridine ligands with various anchor groups for immobilization is a well-established approach. For instance, bipyridine derivatives with silatrane, alkene, or alkyne groups have been synthesized for covalent attachment to silicon surfaces. These immobilized complexes are then investigated for their catalytic performance in reactions like CO2 reduction.

The 4-chlorophenyl group in this compound could potentially influence its adsorption and self-assembly on surfaces through non-covalent interactions, such as π-π stacking. The electronic effect of the chloro substituent might also play a role in the catalytic activity of the immobilized complex. Further research is required to explore the potential of this specific ligand in surface-catalyzed transformations.

Photocatalysis and Electrocatalysis

Bipyridine ligands are central to the design of molecular photocatalysts and electrocatalysts due to their ability to form stable complexes with a variety of transition metals and their participation in electron transfer processes.

Complexes of ruthenium and rhenium with bipyridine ligands are among the most studied systems for the photocatalytic reduction of CO2 and for water splitting. The catalytic cycle typically involves the absorption of light by the metal complex, leading to an excited state that can initiate electron transfer reactions.

While there is no specific data on the photocatalytic activity of this compound complexes, the electronic properties imparted by the 4-chlorophenyl group would likely affect the energy levels of the molecular orbitals involved in the photocatalytic cycle. This could influence the light-absorption properties, the lifetime of the excited state, and the efficiency of electron transfer to substrates like CO2 or water. For example, titanate nanotubes sensitized with Ru(II) bipyridyl complexes have shown enhanced photocatalytic activity for water splitting under both simulated sunlight and visible light. rsc.org After 4 hours of irradiation, these systems produced 199 and 282 μmol of H2 per gram of catalyst, respectively, demonstrating the potential of bipyridine-based systems in solar fuel production. rsc.org

Table 1: Illustrative Photocatalytic Hydrogen Production by a Ru(II) Bipyridyl Sensitized System

| Irradiation Time (h) | H2 Production (μmol/g_cat) under Simulated Sunlight | H2 Production (μmol/g_cat) under Visible Light |

| 4 | 199 | 282 |

Data from a study on (Ru(bpy)3)Ti-NTs, presented for illustrative purposes of the potential of bipyridine-based photocatalysts. rsc.org

The electrochemical behavior of metal complexes is highly dependent on the nature of their ligands. Bipyridine ligands can be systematically modified to tune the redox potentials of the resulting metal complexes, thereby influencing their activity and selectivity in electrocatalytic reactions.

No electrochemical studies specifically utilizing this compound have been found. However, research on related bipyridine complexes demonstrates that substituents on the bipyridine ring have a significant impact on the catalytic performance. For instance, in the electrocatalytic reduction of CO2, the introduction of electron-donating or -withdrawing groups can alter the reduction potential of the catalyst and the stability of key intermediates. The 4-chlorophenyl group, being weakly electron-withdrawing, would be expected to influence the redox properties of any corresponding metal complex, which could be advantageous for certain electrochemical transformations.

Mechanistic Elucidation of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is fundamental to designing more efficient catalysts. For bipyridine-based systems, this involves identifying the active catalytic species, key intermediates, and the rate-determining steps of the catalytic cycle.

In the context of photocatalytic CO2 reduction by Re(bipyridine)(CO)3Cl type complexes, the catalytically active species is often a reduced form of the complex. Spectroscopic techniques, such as transient absorption spectroscopy and infrared spectroelectrochemistry, are employed to identify and characterize short-lived intermediates. While no such studies have been performed on complexes of this compound, it is reasonable to assume that its complexes would form analogous intermediates. The electronic signature of the 4-chlorophenyl substituent could potentially be used as a spectroscopic handle to probe the electronic structure of these intermediates.

Turnover Frequencies and Catalyst Stability Studies

The efficiency and longevity of a catalytic system are paramount for its practical application in synthetic chemistry. These aspects are primarily evaluated through the determination of turnover numbers (TONs) and turnover frequencies (TOFs), alongside rigorous catalyst stability and recyclability studies. For catalytic systems based on this compound, these studies are crucial to understanding their potential as robust catalysts in cross-coupling reactions.

The turnover number represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated. The turnover frequency, on the other hand, is the number of these conversions per unit of time, reflecting the speed of the catalyst. High TONs and TOFs are indicative of a highly efficient and active catalyst.

While specific, detailed studies on the turnover frequencies and stability exclusively for palladium complexes of this compound are not extensively documented in the public domain, the performance of such catalysts can be inferred from the broader family of substituted bipyridine ligands in similar catalytic processes, such as the Suzuki-Miyaura coupling.

In the context of palladium-catalyzed cross-coupling reactions, the electronic and steric properties of the ligands play a significant role in both the activity and stability of the catalyst. The this compound ligand possesses a 4-chlorophenyl group, which is an electron-withdrawing substituent. This electronic feature can influence the electron density at the palladium center, which in turn affects the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Generally, electron-withdrawing groups on the ligand can enhance the rate of reductive elimination, which can lead to higher turnover frequencies.

Catalyst stability is another critical factor. The ability of the bipyridine ligand to form a stable chelate with the palladium center is fundamental to preventing the aggregation of palladium nanoparticles (Pd black), which is a common deactivation pathway. The robustness of the this compound ligand in maintaining a stable complex under the reaction conditions is a key determinant of its potential for high turnover numbers and recyclability.

Table 1: Representative Turnover Frequencies in Suzuki-Miyaura Coupling with Bipyridine-type Ligands

| Catalyst System | Substrates | TOF (h⁻¹) | Reference |

| Palladacycle/Aryl Iodide/Arylboronic Acid | Carbonylative Suzuki-Miyaura | 1 x 10⁹ | organic-chemistry.org |

| Pd(OAc)₂/Sulfonated Phosphine/Aryl Halide | Heck-Cassar-Sonogashira Coupling | 158 | nih.gov |

Note: The data in this table is for illustrative purposes to show typical TOF values in related systems and is not specific to this compound.

The data presented in Table 1, from studies on related catalytic systems, highlights the potential for achieving high turnover frequencies in palladium-catalyzed cross-coupling reactions. Palladacycles, for instance, have demonstrated exceptionally high TOFs in carbonylative Suzuki-Miyaura couplings. organic-chemistry.org While these values are not directly attributable to this compound, they provide a benchmark for the performance that can be expected from well-designed ligand systems. The development of catalytic systems based on this compound would likely involve optimization of reaction conditions to maximize both turnover frequency and catalyst stability, paving the way for its use in efficient and robust chemical transformations.

Theoretical and Computational Studies of 5 4 Chlorophenyl 2,4 Bipyridine and Its Derivatives

Electronic Structure Investigations

The electronic properties of 5-(4-Chlorophenyl)-2,4'-bipyridine and its derivatives are crucial for understanding their reactivity, and potential applications in materials science and catalysis. Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the electronic structure of these complex molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been extensively employed to study bipyridine-containing compounds. nih.gov These studies often focus on optimizing the molecular geometry and calculating various electronic properties. For instance, DFT has been used to calculate the structural geometry, including bond lengths, bond angles, and torsion angles, of related chlorophenyl-containing heterocyclic compounds. nih.govresearchgate.net

Different functionals and basis sets can be used within the DFT framework, and their choice can influence the accuracy of the results. acs.orgresearchgate.net For example, studies on similar molecules have utilized functionals like B3LYP, CAM-B3LYP, and ωB97XD with basis sets such as 6–311++G(d,p). researchgate.net The selection of the functional and basis set is often validated by comparing the calculated results with experimental data, where available. nih.govnih.gov In the context of bipyridine complexes, DFT has been used to determine the electronic structures of various metal complexes, providing insights into their ground and excited states. nih.govresearchgate.net These calculations can reliably reproduce experimental observations, such as intramolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. malayajournal.orgnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. nih.gov For derivatives of 2,2'-bipyridine (B1663995), FMO analysis has shown that substituents can significantly alter the HOMO-LUMO energy gap and the distribution of electron density in these orbitals. researchgate.net In some instances, the introduction of substituents can reduce the energy gap. researchgate.net

The HOMO-LUMO gaps for various related compounds have been calculated using DFT methods. For example, the calculated HOMO-LUMO energy gap for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was found to be 4.0106 eV. malayajournal.org In platinum(II) biphenyl (B1667301) complexes with 2,2'-bipyridine ligands, the HOMO-LUMO energy gap can be controlled by introducing electron-donating or electron-withdrawing groups on the bipyridine ring. rsc.org This tunability of the electronic properties is a key area of research for designing molecules with specific functions.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| Pt(bipy)Cl4 | - | - | 1.68699 | nih.gov |

| Pt(en)Cl4 | - | - | 2.05500 | nih.gov |

| Pt(dach)Cl4 | - | - | 2.11760 | nih.gov |

This table is for illustrative purposes and includes data for related compounds to provide context for the types of values that might be expected for this compound.

Electron Density Distributions and Electrostatic Potential Maps

The electron density distribution and molecular electrostatic potential (MEP) are crucial for understanding the reactive behavior of a molecule. The MEP map is a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

MEP maps are generated based on DFT calculations and are valuable for predicting the sites of intermolecular interactions. researchgate.net For example, in a study of 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the MEP map revealed two negative regions, indicating potential sites for electrophilic attack. researchgate.net Similarly, for 4b,9b-dihydroxy-5-(4-chlorophenyl)-7,7-dimethyl-4b,5,7,8-tetrahydroindeno[1,2-b]indole-9,10(6H,9bH)-dione, the MEP map was used to analyze the molecule's reactive sites. researchgate.net

In bipyridine derivatives, the presence of substituents can significantly alter the electron distribution. northwestern.edu For instance, electron-donating groups increase the electron density on the bipyridine system, while electron-withdrawing groups decrease it. This redistribution of charge affects the molecule's reactivity and its interactions with other molecules.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior of molecules, including their flexibility and the influence of the environment on their shape.

Ligand Flexibility and Rotational Barriers

The flexibility of a ligand like this compound is primarily determined by the rotational barriers around its single bonds. The rotation around the C-C bond connecting the two pyridine (B92270) rings and the C-C bond connecting the phenyl and pyridine rings are of particular interest.

Theoretical studies on biphenyl and its derivatives have shown that the rotational barrier around the central C-C bond is relatively low, allowing for interconversion between different conformations. researchgate.netresearchgate.net For 2,2'-bipyridine, the rotational barrier from the more stable transoid conformation to the cisoid conformation has been estimated to be around 31 kJ/mol. researchgate.net This barrier arises from the electrostatic repulsion between the nitrogen lone pairs in the bipyridine units. researchgate.net

The presence of substituents can influence these rotational barriers. For example, studies on substituted biphenyls have shown that the size and nature of the substituent can affect the preferred dihedral angle and the energy required for rotation. researchgate.netbiomedres.us In some cases, conformational disorder has been observed in the crystal structures of related chlorophenyl bipyridyl compounds, which can be rationalized by analyzing the energetic contributions to the crystal packing. nih.gov

Table 2: Calculated Rotational Barriers for Biphenyl and Related Compounds

| Molecule | Method | Rotational Barrier (kJ/mol) | Reference |

| Biphenyl | HF/6-31G** | 13.93 (to planar) | biomedres.us |

| Biphenyl | B3LYP | 8.4 (to planar) | biomedres.us |

| Biphenyl | MP2 | 16.3 (to planar) | biomedres.us |

| 2,2'-Bipyridine | Theoretical | ~31 (transoid to cisoid) | researchgate.net |

This table provides context from related molecules, as specific data for this compound was not found.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by the surrounding solvent. Solvents can stabilize certain conformers over others through various intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.

While specific molecular dynamics simulations of this compound in different solvents were not found in the search results, studies on related bipyridine complexes have shown that the solvent can affect their electronic and structural properties. For example, the absorption spectrum of [Ru(bpy)2(bpy(OH)2)]2+ becomes heavily solvent-dependent upon deprotonation, indicating a strong interaction between the deprotonated complex and the solvent molecules. nih.gov

In the context of conformational polymorphism, different crystallization conditions, including the choice of solvent, can lead to the isolation of different solid-state forms with distinct molecular conformations. acs.org This highlights the crucial role of the solvent in dictating the preferred conformation of flexible molecules in solution and in the solid state.

Intermolecular Interactions in Condensed Phases

Theoretical and computational studies are instrumental in understanding the non-covalent interactions that govern the packing of molecules like this compound in condensed phases, such as crystals. These interactions dictate the material's physical properties, including melting point and solubility. The analysis of crystal structures of analogous compounds reveals the types of interactions that are likely to be significant.

In the solid state, the molecular arrangement is stabilized by a network of weak intermolecular forces. For bipyridine and chlorophenyl-containing structures, specific interactions such as C—H···N and C—H···Cl hydrogen bonds are commonly observed. For instance, in the crystal structure of 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile, the packing is controlled by C—H···N and C—H···Cl intermolecular interactions, which link molecules into dimers and chains. nih.gov Similarly, studies on other pyridyl derivatives, like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, show that molecules are linked by strong O-H···N hydrogen bonds, while also exhibiting short intermolecular Cl···Cl contacts. ias.ac.in

| Interaction Type | Description | Likely Role in this compound |

| C—H···N | A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom of a pyridine ring. | Connects molecules into chains or dimers, utilizing the nitrogen atoms of the bipyridine system. nih.gov |

| C—H···Cl | A weak hydrogen bond involving a carbon-bound hydrogen and the chlorine atom. | Contributes to the overall lattice energy and directs the packing arrangement. nih.gov |

| π···π Stacking | An attractive, non-covalent interaction between aromatic rings. | Expected between the phenyl and pyridine rings of adjacent molecules, contributing to crystal stability. |

| van der Waals Forces | General non-specific attractive or repulsive forces between molecules. | Provides overall cohesion in the solid state. nih.govmdpi.com |

| Cl···Cl Interactions | Interactions between chlorine atoms of neighboring molecules. | May occur, but computational studies on similar compounds suggest they may not be the primary stabilizing interactions. ias.ac.inrsc.org |

Spectroscopic Property Prediction and Interpretation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement experimental data.

The electronic absorption and emission spectra of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com These calculations predict the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions. For aromatic systems like bipyridines, strong absorption bands in the UV region are typically assigned to π-π* transitions within the aromatic rings. researchgate.net

In related metal complexes of bipyridines, absorption bands in the visible region are often due to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net For the free ligand, the transitions are primarily intramolecular. The introduction of the chlorophenyl group can influence the energy levels of the molecular orbitals, potentially causing shifts in the absorption spectra compared to unsubstituted bipyridine. Computational studies on similar compounds, such as 5,5′-((4-chlorophenyl)methylene)bis(1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione), have shown good agreement between TD-DFT predicted spectra and experimental results, validating the use of these methods. researchgate.net Frontier molecular orbital analysis (HOMO-LUMO) is often performed alongside TD-DFT to understand the charge redistribution upon electronic excitation. researchgate.net

| Transition Type | Expected Wavelength Region | Associated Chromophore |

| π → π | 250-350 nm | Bipyridine rings, Chlorophenyl ring |

| n → π | >300 nm (often weaker) | Lone pair electrons on pyridine nitrogen atoms |

The simulation of infrared (IR) and Raman spectra using computational methods, primarily DFT, is a standard procedure for assigning vibrational modes. rsc.org By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and methodological limitations. researchgate.net

For this compound, key vibrational modes would include the C-H stretching of the aromatic rings, ring breathing modes of the pyridine and phenyl groups, and the characteristic C-Cl stretching vibration. Computational studies on analogous molecules, such as 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one and 5-(4-Chlorophenyl)-3H-pyrazol-3-one, have successfully used DFT calculations (e.g., with the B3LYP functional) to perform detailed vibrational assignments of their experimental IR and Raman spectra. researchgate.netx-mol.com This approach allows for an unambiguous correlation between specific molecular motions and observed spectral peaks.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3150 | Stretching of C-H bonds on the pyridine and phenyl rings. |

| Pyridine Ring Vibrations | 1400 - 1600 | In-plane stretching and deformation of the pyridine rings. mdpi.com |

| Phenyl Ring Vibrations | 1450 - 1600 | In-plane stretching of the chlorophenyl ring. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a vital tool for structure elucidation and verification. aps.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for predicting ¹H and ¹³C NMR spectra. escholarship.org Calculations are performed on the optimized geometry of the molecule, and the resulting chemical shifts are referenced against a standard, typically tetramethylsilane (B1202638) (TMS). khanacademy.org

These calculations can predict the chemical shifts for each unique proton and carbon atom in this compound. The predicted values can then be compared to experimental data to confirm the structure. escholarship.org For example, experimental and computational NMR data for the closely related 2-(4-chlorophenyl)pyridine (B1585704) shows characteristic signals for the pyridine and chlorophenyl protons and carbons. rsc.org Computational studies on more complex molecules containing a 4-chlorophenyl moiety have also been used to determine relative stereochemistry by comparing calculated and experimental shifts. nih.gov

| Atom Type | Expected Calculated Chemical Shift (δ, ppm) | Influencing Factors |

| Pyridine Protons | 7.2 - 8.8 | Electronegativity of nitrogen; position relative to nitrogen and the other ring. rsc.org |

| Chlorophenyl Protons | 7.4 - 8.0 | Electron-withdrawing effect of chlorine; substitution pattern. rsc.org |

| Pyridine Carbons | 120 - 158 | Proximity to nitrogen and the inter-ring bond. rsc.org |

| Chlorophenyl Carbons | 128 - 138 | Effect of chlorine substitution on the phenyl ring. rsc.org |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.

The synthesis of this compound likely involves cross-coupling reactions, such as the Suzuki or Stille coupling, to form the C-C bond between the pyridine and phenyl rings, and between the two pyridine rings. Computational chemistry can be used to elucidate the detailed mechanisms of these reactions. This involves locating the transition state (TS) structures along the reaction coordinate and calculating the associated activation energy barriers. acs.org

For example, a computational study on the concerted elimination of styrene (B11656) from sulfilimines, which includes derivatives with a 4-chlorophenyl group, used DFT to calculate the transition state structure. acs.org The analysis revealed a bent geometry for the proton transfer and an activation free energy that was in good agreement with experimental requirements. acs.org Such calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism, identify the rate-determining step, and explain the effects of substituents on the reaction rate. By mapping the potential energy surface, a complete reaction pathway from reactants to products can be charted, providing a detailed, atomistic understanding of the transformation. acs.org

| Computational Parameter | Finding | Significance |

| Transition State (TS) Geometry | Provides the 3D arrangement of atoms at the peak of the energy barrier. | Reveals the nature of bond-breaking and bond-forming processes. acs.org |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Determines the theoretical rate of the reaction; a higher barrier implies a slower reaction. acs.org |

| Reaction Coordinate Analysis | Following the imaginary frequency of the TS confirms it connects reactants and products. | Validates the located transition state as the correct one for the studied reaction step. |

| Kinetic Isotope Effect (KIE) | Calculated KIEs can be compared to experimental values. | Provides strong evidence for the extent of C-H bond cleavage in the rate-determining step. acs.org |

Energy Profiles of Chemical Transformations

While specific experimental or computational studies on the energy profiles of chemical transformations involving this compound are not extensively documented in publicly available literature, theoretical principles and computational studies on related structures provide a strong basis for predicting its reactivity. The electronic character of this compound is defined by the interplay between the electron-withdrawing 4-chlorophenyl group and the bipyridine core, which can act as a versatile ligand or a reactive species in various transformations.

The energy profiles of potential reactions, such as nucleophilic or electrophilic substitution, cross-coupling reactions, or coordination with metal centers, can be computationally modeled using methods like Density Functional Theory (DFT). Such calculations would reveal the energies of reactants, transition states, intermediates, and products, thus mapping out the reaction pathway and determining the kinetic and thermodynamic feasibility of a given transformation.

A key aspect influencing these energy profiles is the electronic effect of the substituents. The 4-chlorophenyl group, with a positive Hammett parameter (σp = +0.23), is moderately electron-withdrawing. nih.gov This influences the electron density distribution across the bipyridine system. In a hypothetical nucleophilic aromatic substitution reaction, for instance, the energy barrier for the initial nucleophilic attack would be influenced by the electron deficiency of the pyridine rings.

Kinetic studies on related systems, such as the oxidative addition of aryl chlorides to nickel(I)-bipyridine complexes, have demonstrated a clear correlation between the electronic nature of the substituents and the reaction rates. nih.gov A Hammett analysis of such a reaction involving a series of para-substituted aryl chlorides showed that electron-withdrawing groups on the aryl chloride accelerate the reaction. nih.gov This suggests that in transformations where this compound acts as a substrate, the chloro-substituent will play a significant role in defining the energy landscape of the reaction.

Furthermore, computational studies on the elimination of styrene from sulfilimines have successfully used DFT calculations to substantiate proposed mechanisms and understand the buildup of charge in the transition state, a concept that is directly applicable to predicting the reactivity of this compound in similar concerted reactions. acs.org The use of kinetic isotope effects, in conjunction with computational modeling, can provide detailed insights into the bond-breaking and bond-forming events in the rate-determining step of a reaction. acs.org

A hypothetical energy profile for a reaction involving this compound could be constructed by calculating the Gibbs free energy (ΔG) at each stage of the reaction. The transition states would represent the energy maxima, and any intermediates would be local minima along the reaction coordinate.

Table 1: Hypothetical Relative Energies for a Two-Step Reaction Pathway

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +20.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

This table presents a hypothetical energy profile for a generic two-step chemical transformation of this compound, illustrating the relative energy levels of reactants, transition states, an intermediate, and products. The values are illustrative and would need to be determined by specific DFT calculations for a particular reaction.

Computational Design of Novel Ligands and Catalytic Systems

The structural and electronic properties of this compound make it an interesting scaffold for the computational design of novel ligands and catalytic systems. The bipyridine unit is a well-established and highly versatile coordinating moiety for a vast range of metal ions, forming the basis of numerous successful catalysts. rsc.org The presence of the 4-chlorophenyl substituent offers a site for further functionalization and allows for the fine-tuning of the electronic properties of the resulting metal complexes.

Computational methods, particularly DFT, are invaluable tools in the rational design of such systems. mdpi.com By modeling the geometry, electronic structure, and reactivity of potential metal complexes incorporating this compound or its derivatives, researchers can predict their catalytic activity and selectivity for specific reactions.

One area of significant interest is the development of catalysts for the electrocatalytic reduction of CO2. rsc.org Bimetallic catalysts and molecular catalysts based on bipyridine ligands have shown promise in this field. rsc.org Computational screening can be employed to evaluate the binding energy of key intermediates, such as CO2 and CO, to a metal center coordinated by the designed ligand. The electronic influence of the 4-chlorophenyl group can be systematically studied by comparing it with other substituted phenyl-bipyridines. For instance, the electron-withdrawing nature of the chloro-substituent could enhance the π-acceptor properties of the bipyridine ligand, which can be beneficial in certain catalytic cycles.

Table 2: Calculated Properties for a Hypothetical Metal Complex

| Property | Value |

| HOMO-LUMO Gap | 2.85 eV |

| Metal-Ligand Bond Dissociation Energy | 65.4 kcal/mol |

| CO2 Binding Energy | -15.2 kcal/mol |

| Predicted Turnover Frequency (TOF) | 1500 h⁻¹ |

This table provides hypothetical calculated properties for a metal complex of a ligand derived from this compound. These parameters are crucial in the computational design and screening of potential catalysts.

The design process can also target the development of photoluminescent materials. nih.gov The introduction of different substituents on the phenyl ring or the bipyridine core can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission properties of the resulting metal complexes. mdpi.com Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and simulate the UV-Vis absorption spectra of these designed complexes.

Furthermore, the 4-chloro position provides a handle for creating more complex ligand architectures. For example, it could be a site for cross-coupling reactions to introduce other functional groups or to link the bipyridine unit to a larger scaffold, such as a polymer or a solid support, leading to the design of heterogeneous catalysts. acs.org The computational design process would involve evaluating the stability and accessibility of the catalytic sites in these more complex systems.

Advanced Spectroscopic and Structural Characterization of 5 4 Chlorophenyl 2,4 Bipyridine Complexes

X-ray Crystallography of Single Crystals

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the molecular structure of 5-(4-chlorophenyl)-2,4'-bipyridine complexes in the solid state. This technique allows for the precise measurement of atomic coordinates, from which coordination geometries, bond lengths, bond angles, and intermolecular interactions can be derived.

For instance, with transition metals like ruthenium(II), an octahedral coordination environment is commonly observed, where the this compound ligand occupies two coordination sites. nih.gov The remaining sites are filled by other ligands, such as additional bipyridine units or smaller monodentate ligands. In such octahedral complexes, distortions from ideal geometry are common, influenced by the steric and electronic properties of the ligands. researchgate.net

The bond parameters, including metal-nitrogen (M-N) bond lengths and the bite angle of the bipyridine ligand, are key indicators of the strength and nature of the coordination. The M-N bond lengths are influenced by the electronic properties of both the metal and the ligand. The presence of the electron-withdrawing 4-chlorophenyl substituent on the bipyridine backbone can subtly influence the electron density on the pyridine (B92270) rings, which may be reflected in the M-N bond distances.

To illustrate typical bond parameters, a table of representative values from structurally related bipyridine complexes is provided below. While these are not from this compound complexes directly, they offer a reasonable approximation of the expected values.

Table 1: Representative Bond Parameters in Bipyridine Metal Complexes

| Metal Ion | Coordination Geometry | M-N Bond Length (Å) | N-M-N Bite Angle (°) |

|---|---|---|---|

| Ru(II) | Octahedral | 2.05 - 2.10 | ~78 - 80 |

| Cu(II) | Distorted Octahedral | 2.00 - 2.30 | ~79 - 81 |

| Ag(I) | Distorted Trigonal-Planar | 2.20 - 2.40 | ~70 - 75 |

| Ni(II) | Octahedral | 2.08 - 2.12 | ~78 - 79 |

| Zn(II) | Tetrahedral | 2.00 - 2.10 | ~80 - 82 |

Note: Data are compiled from representative structures of related bipyridine complexes and serve as illustrative examples.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govsci-hub.se This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. For complexes of this compound, a variety of intermolecular interactions are expected to play a role in the crystal packing.

These interactions include:

π-π stacking: The aromatic pyridine and chlorophenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. nih.gov

C-H···π interactions: Hydrogen atoms attached to carbon can interact with the π-electron clouds of the aromatic rings.

Halogen bonding: The chlorine atom of the 4-chlorophenyl group can act as a halogen bond donor, interacting with nucleophilic atoms on neighboring molecules.

Hydrogen bonding: If co-crystallized with molecules containing hydrogen bond donors or acceptors, hydrogen bonding can be a dominant force in the crystal packing. researchgate.netresearchgate.net

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Chlorophenyl-containing Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 39.2 |

| C···H/H···C | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

Note: This data is from a representative compound containing a 4-chlorophenyl group and is intended to be illustrative of the types of interactions and their relative importance. nih.gov

The this compound ligand possesses conformational flexibility, primarily arising from the rotation around the C-C bond connecting the two pyridine rings. In the solid state, the ligand typically adopts a transoid conformation, where the nitrogen atoms of the two pyridine rings are positioned on opposite sides of the C-C bond. This conformation is generally more stable as it minimizes steric hindrance.

However, upon coordination to a metal center, the ligand is forced into a cisoid conformation to facilitate chelation. The dihedral angle between the two pyridine rings is a key conformational parameter. In an ideal planar conformation, this angle would be 0°. In reality, steric clashes between the hydrogen atoms on the carbons adjacent to the inter-ring C-C bond often lead to a slight twisting of the pyridine rings relative to each other. mdpi.com The presence of the bulky 4-chlorophenyl substituent at the 5-position of one of the pyridine rings can further influence this dihedral angle. The precise conformation adopted in the solid state is a balance between the energetic favorability of a planar arrangement for optimal π-system conjugation and the steric repulsion between the rings and with other ligands in the coordination sphere.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Studies

While X-ray crystallography provides a static picture of a molecule in the solid state, NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. Advanced NMR techniques are particularly valuable for characterizing the complexes of this compound.

One-dimensional NMR spectra of complex molecules like the complexes of this compound can be crowded and difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques overcome this limitation by spreading the NMR signals across two frequency dimensions, providing much greater resolution and a wealth of connectivity information.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. nih.gov Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of entire spin systems within the molecule. This is invaluable for assigning the proton resonances of the bipyridine and chlorophenyl fragments of the ligand.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with those of directly attached heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of the carbon resonances in the molecule, which is often challenging to achieve from a 1D ¹³C NMR spectrum alone.

By combining the information from these 2D NMR experiments, a detailed and unambiguous assignment of the proton and carbon signals of the this compound ligand within its metal complexes can be achieved.

When the this compound ligand is coordinated to a paramagnetic metal ion (i.e., a metal with unpaired electrons), the resulting complex will have a magnetic moment. This has a profound effect on the NMR spectrum. The interaction of the nuclear spins with the unpaired electron spin density leads to large shifts in the NMR resonances, known as paramagnetic shifts. mcmaster.camcmaster.ca These shifts can be several hundred or even thousands of parts per million (ppm) away from the typical diamagnetic region. acs.orgnih.gov

While paramagnetic broadening can sometimes be a challenge, the analysis of paramagnetic NMR spectra provides unique insights into the electronic structure of the complex. The paramagnetic shift is composed of two main contributions:

Contact Shift: This arises from the delocalization of unpaired electron spin density from the metal ion onto the ligand atoms. The magnitude and sign of the contact shift are directly related to the amount of spin density at the nucleus being observed.

Pseudocontact Shift: This is a through-space effect that depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the paramagnetic center.

By separating these two contributions, it is possible to map the distribution of unpaired electron spin density across the this compound ligand. nih.gov This provides a detailed picture of the metal-ligand bonding and the pathways of electronic communication within the complex. Temperature-dependent NMR studies are often employed to help distinguish between contact and pseudocontact shifts, as the latter has a characteristic T⁻² dependence. nih.gov

Dynamic NMR for Ligand Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for quantifying the rates of chemical exchange processes that occur on the NMR timescale. In the context of this compound complexes, DNMR can be employed to study ligand exchange dynamics, where the bipyridine ligand or other ancillary ligands dissociate from and re-associate with the metal center.

By monitoring the temperature-dependent changes in the line shapes of NMR signals, researchers can extract kinetic information. At low temperatures, where exchange is slow, distinct signals for the coordinated and uncoordinated forms of the ligand may be observed. As the temperature increases, the rate of exchange increases, leading to coalescence of these signals and eventually, at high temperatures, a single, time-averaged signal.

For a hypothetical metal complex of this compound, DNMR studies could provide insights into the lability of the metal-ligand bond. This is crucial for understanding reaction mechanisms, catalytic activity, and the stability of the complex. The presence of the electron-withdrawing chloro-substituted phenyl group on the bipyridine framework can influence the electron density at the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond and the kinetics of ligand exchange.

Ultrafast Spectroscopy for Excited State Dynamics

The photophysical and photochemical properties of metal-bipyridine complexes are governed by the dynamics of their excited states, which occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. Ultrafast spectroscopy provides the necessary time resolution to track these ephemeral states and understand the pathways of energy relaxation and charge transfer. The conversion of light energy into other forms is a critical area of research with applications in solar energy conversion and photocatalysis. digitellinc.com While optical spectroscopies are powerful for probing electronic populations, they may lack the spatial resolution to resolve individual atoms. digitellinc.com

Femtosecond Transient Absorption Spectroscopy

Femtosecond Transient Absorption (fs-TA) spectroscopy is a pump-probe technique that allows for the real-time observation of excited-state evolution. An ultrashort laser pulse (the pump) excites the molecule to a higher electronic state. A second, time-delayed pulse (the probe) measures the absorption of the excited species. By varying the delay between the pump and probe pulses, a time-resolved absorption spectrum is constructed.

For complexes of this compound, fs-TA can be used to study processes such as intersystem crossing (ISC) from singlet to triplet excited states and intramolecular electron transfer. In many transition metal complexes, excitation leads to a metal-to-ligand charge transfer (MLCT) state, where an electron is promoted from a metal-centered orbital to a ligand-based π* orbital. nih.govacs.org The subsequent dynamics, including vibrational cooling and localization of the transferred electron onto a specific ligand, can be monitored.

Studies on related ruthenium(II) bipyridine complexes have shown that after MLCT excitation, ultrafast interligand electron transfer can occur, where the electron randomizes across multiple bipyridine ligands on a sub-picosecond timescale. nih.govacs.org For a complex with this compound, fs-TA could reveal how the electronic asymmetry introduced by the chlorophenyl substituent influences the localization and dynamics of the MLCT state. Research on [Ru(4,4'-diphenyl-2,2'-bipyridine)₃]²⁺ has shown a rise time of approximately 2 picoseconds in the transient absorption signal, which is attributed to the rotation of the peripheral aryl rings and corresponds to the timescale for intraligand electron delocalization. osti.gov

| Complex/System | Technique | Observed Process | Timescale | Reference |

| [Ru(bpy)₃]²⁺ | fs-TA Anisotropy | Interligand randomization of MLCT state | < 1 ps | nih.gov |

| [Ru(dmb)₃]²⁺ | fs-TA | ¹MLCT → ³MLCT ISC and vibrational cooling | ~120 fs and 5 ps | osti.gov |

| [Ru(dpb)₃]²⁺ | fs-TA | Intraligand electron delocalization | ~2 ps | osti.gov |

| 2,2'-bipyridine (B1663995) (22BPY) | fs-TA | S₁ → T₁ intersystem crossing | 50-80 ps | acs.org |

| 4,4'-bipyridine (B149096) (44BPY) | fs-TA | S₁ state lifetime | 10-70 ps (solvent dependent) | acs.org |

| [Re(L)(CO)₃(bpy)]ⁿ | fs-TA | ¹MLCT → ³IL/³CT intersystem crossing | 100-140 fs | researchgate.netepfl.ch |

Table 1: Representative ultrafast dynamics in bipyridine systems studied by femtosecond transient absorption spectroscopy. Note: bpy = bipyridine, dmb = 4,4'-dimethyl-2,2'-bipyridine, dpb = 4,4'-diphenyl-2,2'-bipyridine, IL = intraligand, CT = charge transfer.

Time-Resolved Emission and X-ray Emission Spectroscopy

Time-resolved emission spectroscopy, such as fluorescence up-conversion, complements transient absorption by monitoring the decay of emissive excited states. researchgate.net This technique is particularly useful for tracking the initial steps of excited-state relaxation, often occurring on the femtosecond timescale.

Time-resolved X-ray Emission Spectroscopy (XES) is a more advanced technique that offers element-specific and spin-sensitive information about the electronic structure of the metal center. aps.orgosti.gov By probing the core electronic levels, XES can directly track changes in the oxidation state and spin state of the metal during a photochemical process. aps.org This is particularly valuable for studying iron complexes, where ultrafast spin crossover from a low-spin to a high-spin state is a common deactivation pathway for the excited MLCT state. aps.orgaip.org

For a hypothetical iron(II) complex of this compound, time-resolved XES could definitively characterize the transient high-spin species and determine the timescale of the spin crossover process. Studies on similar Fe(II) complexes have shown that this spin state change can occur on a sub-picosecond timescale. aps.orgosti.gov The combination of optical and X-ray transient spectroscopies provides a comprehensive picture of the excited-state dynamics, from the initial electronic excitation to the final structural and electronic changes at the metal center. digitellinc.comcore.ac.ukresearchgate.net

Coherent Raman Spectroscopy

Coherent Raman Spectroscopy techniques, such as Impulsive Stimulated Raman Scattering (ISRS), can be used to study the vibrational dynamics of molecules in their excited states. When a molecule is excited by an ultrashort laser pulse, it can be left in a vibrationally "hot" state. The subsequent coherent oscillations of the atoms can be monitored in real-time.

In the context of this compound complexes, coherent Raman spectroscopy could provide information on how the vibrational energy is dissipated and redistributed within the molecule following photoexcitation. This is important for understanding the coupling between electronic and nuclear degrees of freedom, which plays a key role in directing the outcome of a photochemical reaction. Studies on 4,4'-bipyridine have identified characteristic vibrational modes that could be tracked using such techniques. researchgate.netnih.govresearchgate.net The enhancement of the Raman signal can be achieved by tuning the pump photon energy to match an electronic transition, a phenomenon known as the resonance Raman effect. aps.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. youtube.com It is a powerful tool for studying paramagnetic metal complexes and organic radicals. youtube.com

Characterization of Paramagnetic Metal Centers and Radical Intermediates

In complexes of this compound, EPR spectroscopy would be invaluable for characterizing paramagnetic metal centers, such as Cu(II), V(IV)O, or high-spin Fe(III). The EPR spectrum is sensitive to the electronic environment of the unpaired electron, providing information about the g-tensor and hyperfine coupling constants. These parameters can be used to deduce the geometry of the complex, the nature of the metal-ligand bonding, and the distribution of the unpaired electron's spin density. illinois.edu

Furthermore, EPR can be used to identify and characterize transient radical species that may be formed during photochemical or electrochemical reactions. For example, in a MLCT state, the bipyridine ligand is formally reduced, creating a radical anion. While often too short-lived for conventional EPR, techniques like time-resolved EPR can be used to study such species. The hyperfine coupling of the unpaired electron to the nitrogen and hydrogen nuclei of the this compound ligand would provide a detailed map of the spin density distribution in the radical anion state. Studies on nickel-bipyridine complexes have used EPR to reveal the photoinduced reduction of Ni(II) to Ni(I) centers. acs.org

| Parameter | Information Provided |

| g-tensor | Provides information on the electronic structure and symmetry of the metal center. Anisotropy in the g-tensor reflects the geometric environment of the unpaired spin. |

| Hyperfine Coupling Constant (A) | Describes the interaction between the unpaired electron and magnetic nuclei (e.g., ¹⁴N, ¹H, ³⁵/³⁷Cl). The magnitude of the coupling is related to the spin density at the nucleus. |

Table 2: Key parameters obtained from EPR spectroscopy and their significance in the study of paramagnetic this compound complexes.

Spin Density Distributions

The distribution of unpaired electron spin within a paramagnetic metal complex is a critical factor in understanding its magnetic properties and reactivity. In transition metal complexes with bipyridine-type ligands, the spin density is often not confined to the metal center but can be delocalized onto the ligand framework. This delocalization is typically investigated using techniques such as polarized neutron diffraction and computational methods like Density Functional Theory (DFT).

For instance, in complexes of 2,2'-bipyridine (a related isomer of the ligand of interest), it has been shown that the spin density can be distributed between the metal's d-orbitals and the π-system of the bipyridine ligand. The extent of this delocalization is influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. In some cases, the bipyridine ligand can be redox-active, accepting one or more electrons to become a radical anion (bpy•⁻) or a dianion (bpy²⁻). In such instances, a significant portion of the spin density resides on the bipyridine ligand itself.

While no specific data exists for this compound complexes, it can be hypothesized that the presence of the electron-withdrawing 4-chlorophenyl substituent at the 5-position of one pyridine ring would influence the electronic structure and, consequently, the spin density distribution. This substituent could affect the energy of the ligand's π* orbitals, potentially altering the degree of metal-to-ligand charge transfer and the extent of spin delocalization.

Table 1: Hypothetical Spin Density Distribution in a Paramagnetic Complex of this compound

| Molecular Fragment | Predicted Spin Density Contribution | Rationale |

| Metal Center | Major | Primary location of unpaired d-electrons. |

| 2,4'-Bipyridine (B1205877) Ligand | Minor to Significant | Delocalization through π-backbonding. |

| 4-Chlorophenyl Group | Minor | Potential for further delocalization through the phenyl ring. |

This table is illustrative and based on general principles of coordination chemistry, not on experimental data for the specific compound.

Materials Science Applications and Advanced Functionalities

Energy Conversion and Storage Systems

The bipyridine scaffold is a fundamental component in molecular engineering for energy applications, particularly in solar cells and batteries. Its ability to form stable complexes with a wide range of metals and its tunable electronic properties are key to its utility.

Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs)

For 5-(4-Chlorophenyl)-2,4'-bipyridine , its incorporation into a DSSC dye would be expected to influence performance in several ways:

Electronic Tuning: The electron-withdrawing 4-chlorophenyl group would likely lower the energy of the dye's molecular orbitals, potentially improving the driving force for electron injection into the TiO₂ or modifying the light absorption spectrum.

Anchoring: While this specific isomer lacks the typical carboxylic acid anchors, it could be functionalized or used in cyclometalated complexes where other ligands provide the anchoring function. nih.gov

Steric Effects: The phenyl group provides steric bulk that could inhibit unfavorable intermolecular interactions.